Perospirone Hydrochloride Trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perospirone Hydrochloride Trihydrate: Perospirone hydrochloride , is an atypical antipsychotic agent. It is primarily used in the treatment of schizophrenia and other psychotic disorders. This compound exhibits high affinity for serotonin 5-HT2A receptors and dopamine D2 receptors, making it effective in managing symptoms of psychosis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
First Method:
- The reaction of cis-octahydroisobenzofuran-1,3-dione with ammonia in water at 180-190°C yields cis-octahydro-1H-isoindole-1,3-dione.
- This intermediate is then alkylated with 1,4-dibromobutane and potassium carbonate in refluxing acetone to produce cis-2-(4-bromobutyl)octahydro-1H-isoindole-1,3-dione.
- The condensation of this product with piperazine in refluxing toluene results in cis-2-(4-piperazinobutyl)octahydro-1H-isoindole-1,3-dione.
- Finally, this compound is condensed with 3-chloro-1,2-benzisothiazole and potassium carbonate in refluxing toluene .
-
Second Method:
- Benzisothiazole is condensed with piperazine by heating at 120°C to form 3-piperazino-1,2-benzisothiazole.
- This intermediate is then condensed with isoindole by means of potassium carbonate and potassium iodide in hot dimethylformamide .
Industrial Production Methods: The industrial production of Perospirone Hydrochloride Trihydrate follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Perospirone Hydrochloride Trihydrate can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the benzisothiazole moiety.
Substitution: Nucleophilic substitution reactions are common, especially at the benzisothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are frequently employed.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the benzisothiazole moiety.
Substitution: Substituted benzisothiazole derivatives.
Scientific Research Applications
Chemistry:
- Perospirone Hydrochloride Trihydrate is used as a reference compound in the study of antipsychotic agents and their interactions with serotonin and dopamine receptors .
Biology:
- It is employed in research to understand the biological pathways involved in schizophrenia and other psychotic disorders .
Medicine:
- This compound is used in clinical trials and studies to evaluate its efficacy and safety in treating schizophrenia .
Industry:
Mechanism of Action
Perospirone Hydrochloride Trihydrate exerts its effects primarily through antagonism of serotonin 5-HT2A receptors and dopamine D2 receptors. It also acts as a partial agonist at serotonin 5-HT1A receptors. This dual action helps in alleviating both positive and negative symptoms of schizophrenia. The compound’s high affinity for these receptors modulates neurotransmitter release and receptor activity, leading to its antipsychotic effects .
Comparison with Similar Compounds
- Risperidone
- Olanzapine
- Quetiapine
Comparison:
- Risperidone: Like Perospirone Hydrochloride Trihydrate, risperidone also targets serotonin and dopamine receptors but has a higher affinity for serotonin 5-HT2A receptors.
- Olanzapine: Olanzapine has a broader receptor profile, affecting multiple neurotransmitter systems, whereas this compound is more selective.
- Quetiapine: Quetiapine has a lower affinity for dopamine receptors compared to this compound, making it less potent in managing positive symptoms of schizophrenia .
This compound stands out due to its balanced action on both serotonin and dopamine receptors, providing effective management of psychotic symptoms with fewer side effects .
Properties
IUPAC Name |
2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S.ClH/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21;/h3-4,9-10,17-18H,1-2,5-8,11-16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZFAPMOZFYELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129273-38-7 |
Source
|
Record name | Perospirone Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.